molecular formula C19H24N4O4 B5297336 methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate

methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate

Cat. No.: B5297336
M. Wt: 372.4 g/mol
InChI Key: TZVACKKISWJQBU-HOTGVXAUSA-N
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Description

Methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, an oxadiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: This step often involves the use of pyrrolidine derivatives and coupling reactions to attach the pyrrolidine ring to the oxadiazole core.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine moiety can be oxidized to form ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups to the benzoate ester.

Scientific Research Applications

Methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring and pyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-thiadiazol-3-yl]benzoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    Methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-triazol-3-yl]benzoate: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[5-[[(3S,4S)-3-hydroxy-4-pyrrolidin-1-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-26-19(25)14-6-4-13(5-7-14)18-20-17(27-21-18)12-22-10-15(16(24)11-22)23-8-2-3-9-23/h4-7,15-16,24H,2-3,8-12H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVACKKISWJQBU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN3CC(C(C3)O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN3C[C@@H]([C@H](C3)O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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